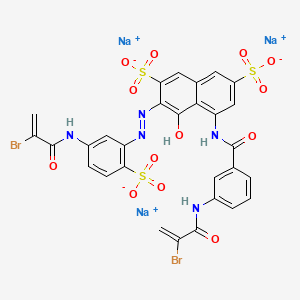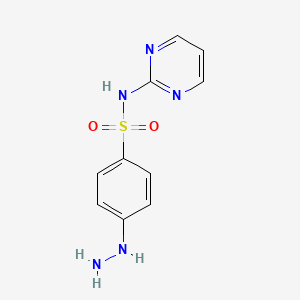
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides and pyrimidine derivatives. Sulfonamides are known for their antibacterial properties, while pyrimidine derivatives are widely recognized for their diverse biological activities, including antihypertensive, anticancer, antimicrobial, anti-inflammatory, and antioxidant properties .
Vorbereitungsmethoden
The synthesis of 4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves the reaction of hydrazine derivatives with pyrimidine and benzene sulfonamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents.
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents for treating bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid by competing with PABA for binding to dihydrofolate synthetase. This inhibition ultimately affects the synthesis of tetrahydrofolic acid (THF), which is crucial for bacterial DNA growth and cell division .
Vergleich Mit ähnlichen Verbindungen
4-Hydrazinyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
Sulfamethazine: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Pyrimidine derivatives: These include compounds with diverse biological activities, such as antihypertensive, anticancer, and antimicrobial properties
Eigenschaften
CAS-Nummer |
68774-07-2 |
|---|---|
Molekularformel |
C10H11N5O2S |
Molekulargewicht |
265.29 g/mol |
IUPAC-Name |
4-hydrazinyl-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H11N5O2S/c11-14-8-2-4-9(5-3-8)18(16,17)15-10-12-6-1-7-13-10/h1-7,14H,11H2,(H,12,13,15) |
InChI-Schlüssel |
FUCQVOTXPKFVFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


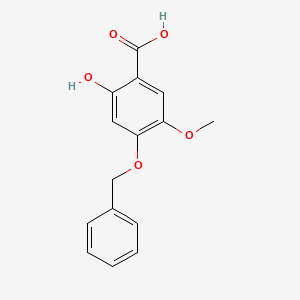
![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
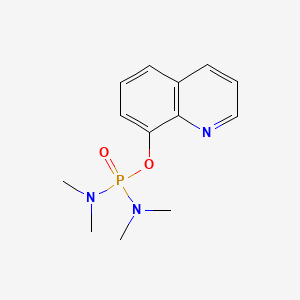
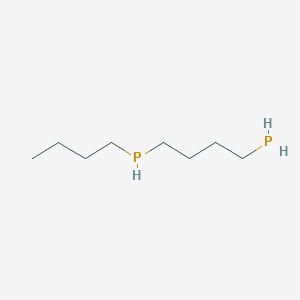
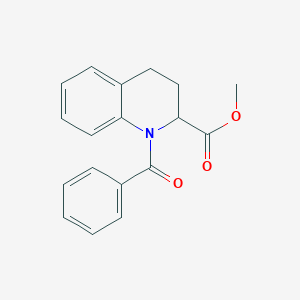

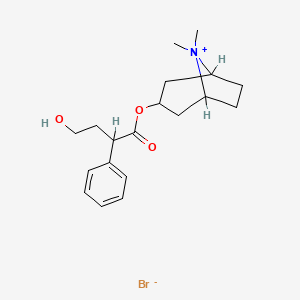
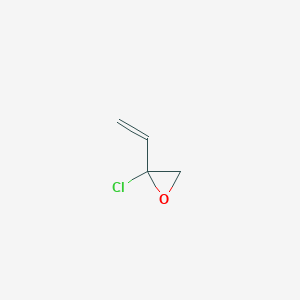
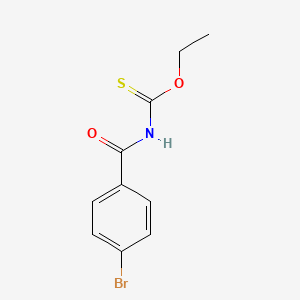
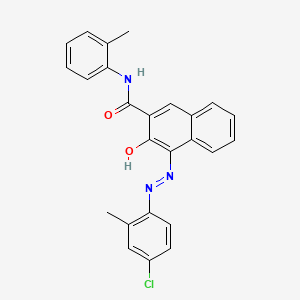
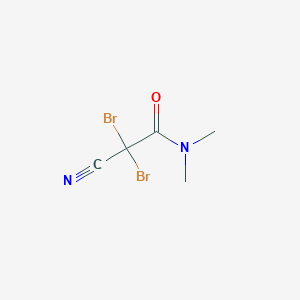
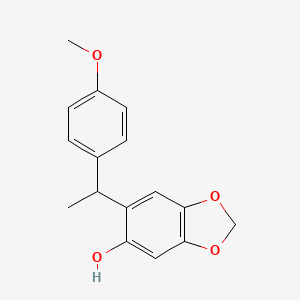
![N-[3,3-dicyano-2-(4-methylsulfanylphenyl)prop-2-enyl]acetamide](/img/structure/B14460218.png)
